(3-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride
Description
(3-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride (CAS 1185319-22-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₇ClN₄O₂ and a molecular weight of 272.73 g/mol . Structurally, it features a nitro-substituted pyridine ring linked via a methylamine bridge to a piperidine moiety, with a hydrochloride salt enhancing solubility. This compound is primarily utilized as a pharmaceutical intermediate in organic synthesis, particularly in the development of bioactive molecules .
Properties
IUPAC Name |
3-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.ClH/c16-15(17)10-4-2-6-13-11(10)14-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIZCJOYQXNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride (CAS No. 1185319-15-6) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1185319-15-6 |
| Molecular Formula | C12H16ClN3O2 |
| Molecular Weight | 273.73 g/mol |
The compound features a piperidine ring substituted with a nitro-pyridine moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit notable anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the nitro group is hypothesized to enhance its interaction with bacterial enzymes, leading to increased efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Nitro Group Positioning : The positioning of the nitro group on the pyridine ring significantly influences the compound's potency.
- Piperidine Substitution : Variations in the piperidine substituents can modulate both solubility and bioavailability, impacting overall efficacy.
Case Study 1: Anticancer Efficacy
In a study published by MDPI, a series of pyridine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity compared to standard treatments like doxorubicin .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antibacterial properties of similar compounds revealed that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against resistant bacterial strains . This highlights the potential for developing new antibiotics based on this chemical scaffold.
Comparison with Similar Compounds
N-(Piperidin-3-ylmethyl)pyridin-2-amine Hydrochloride (CAS 259680-37-0)
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride (CAS 1185319-74-7)
- Structural Difference : Substitutes the 3-nitro group with a 6-bromo atom on the pyridine ring.
- Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in protein binding pockets compared to the nitro group.
- Safety : Requires similar handling precautions for hydrochloride salts but differs in toxicity due to bromine .
(3-Chloro-benzyl)-piperidin-3-ylmethyl-amine Hydrochloride (CAS 1261233-84-4)
- Structural Difference : Replaces the nitro-pyridine moiety with a chloro-benzyl group .
Berberine Hydrochloride (CAS 633-65-8)
- Structural Difference: A benzodioxoloquinolizine alkaloid with a fused tetracyclic structure, unrelated to piperidine-pyridine hybrids.
- Functional Comparison : Both are hydrochloride salts, but berberine’s planar structure allows intercalation with DNA, unlike the target compound’s flexible piperidine-pyridine backbone .

Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |
|---|---|---|---|---|---|
| (3-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine HCl | 1185319-22-5 | C₁₁H₁₇ClN₄O₂ | 272.73 | 3-Nitro-pyridin-2-yl | Pharmaceutical intermediate |
| N-(Piperidin-3-ylmethyl)pyridin-2-amine HCl | 259680-37-0 | C₁₁H₁₆ClN₃ | 225.72 | None (pyridine only) | Kinase inhibitor research |
| (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine HCl | 1185319-74-7 | C₁₀H₁₅ClBrN₃ | 292.61 | 6-Bromo-pyridin-2-yl | Organic synthesis intermediate |
| (3-Chloro-benzyl)-piperidin-3-ylmethyl-amine HCl | 1261233-84-4 | C₁₃H₁₈Cl₂N₂ | 273.20 | 3-Chloro-benzyl | CNS drug development |
| Berberine Hydrochloride | 633-65-8 | C₂₀H₁₈ClNO₄ | 371.82 | Benzodioxoloquinolizine | Antimicrobial agent |
Research Findings and Pharmacological Implications
- Electronic Effects : The 3-nitro group in the target compound increases electrophilicity, making it a candidate for nucleophilic substitution reactions in drug design, unlike bromine or chlorine derivatives .
- Solubility : Hydrochloride salts across all compounds improve aqueous solubility, critical for bioavailability in drug formulations .
- Biological Targets : Piperidine-pyridine hybrids often target G-protein-coupled receptors (GPCRs) and ion channels , with substituents like nitro or bromine modulating selectivity .
Q & A
Q. What are the optimal synthetic routes for (3-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridine and piperidine moieties. Key steps include:
- Nitro-group introduction : Nitration of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to yield 3-nitro-pyridin-2-amine intermediates .
- Piperidine coupling : Alkylation or reductive amination between the nitro-pyridine intermediate and a piperidine derivative (e.g., piperidin-3-ylmethanol) using coupling agents like NaBH₄ or Pd/C under hydrogenation conditions .
- Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., ethanol/water) to improve stability and crystallinity .
Critical Parameters:
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., nitro-group protons at δ 8.5–9.0 ppm, piperidine methylene signals at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅ClN₄O₂ requires [M+H]⁺ = 283.0956) .
- X-ray Crystallography : Resolve stereochemistry and confirm hydrochloride salt formation via unit cell parameters .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Desiccate at –20°C in amber vials to prevent photodegradation of the nitro group .
- Stability Tests : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products (e.g., amine oxidation) should remain <2% .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during piperidine coupling?
Methodological Answer: Common byproducts (e.g., over-alkylated derivatives) arise from excess reagents or improper stoichiometry. Optimization strategies include:
- Stoichiometric Control : Use 1.1 eq of piperidin-3-ylmethanol to limit di-alkylation .
- Catalytic Hydrogenation : Replace NaBH₄ with Pd/C (5% wt) under H₂ (1 atm) for selective reduction, reducing nitro-group interference .
- In-situ Monitoring : Use FT-IR to track amine intermediate formation (N–H stretch at ~3300 cm⁻¹) .
Q. What methodologies are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use the Ellman method to assess acetylcholinesterase (AChE) inhibition. Prepare test solutions in PBS (pH 7.4) and measure absorbance at 412 nm .
- Cellular Uptake Studies : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in HEK293 cells via scintillation counting .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic Effects in NMR : Use variable-temperature NMR to identify conformational flexibility (e.g., piperidine ring puckering) causing signal splitting .
- DFT Calculations : Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized structures to validate crystallographic data .
Q. What strategies enhance solubility for in vivo studies?
Methodological Answer:
Q. How can computational modeling predict metabolic pathways?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

